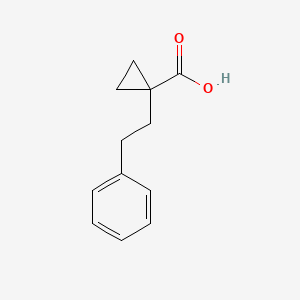

1-(2-Phenylethyl)cyclopropane-1-carboxylic acid

Description

1-(2-Phenylethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a phenyl-substituted ethyl chain and a carboxylic acid group.

Properties

IUPAC Name |

1-(2-phenylethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11(14)12(8-9-12)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAWJBQQLYHPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Phenylethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylethyl bromide with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Decarboxylation and Ring-Opening Reactions

The carboxylic acid group undergoes thermal decarboxylation, leading to cyclopropane ring opening. For example:

-

At 120°C, α-(carbonyl) cyclopropane carboxylic acids like 1-(2-phenylethyl)cyclopropane-1-carboxylic acid rearrange via decarboxylation to form 4,5-dihydrofurans. This proceeds through a cyclopropane ring-opening mechanism involving β-keto acid intermediates .

-

Quantum chemical modeling (B3LYP/6-31G(d)/LanL2DZ) indicates a low activation barrier (~14.56 kcal/mol) for ring-opening steps .

Key Product :

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| This compound | 120°C, neat | 2-Phenylethyl-substituted 4,5-dihydrofuran | 81% |

Oxidation and Functional Group Interconversion

The carboxylic acid group can be oxidized to derivatives such as anhydrides or ketones:

-

Oxidation with peroxides (e.g., malonoyl peroxide) forms α-keto esters under controlled conditions .

-

Interaction with TaCl₅ and aldehydes leads to electrophilic substitutions, forming chlorinated tetrahydronaphthalenes .

Mechanistic Insight :

-

TaCl₅ activates aldehydes, generating carbocation intermediates that attack the cyclopropane ring. This results in cyclopropane opening and subsequent cyclization .

Stereochemical Outcomes

Reactions often exhibit stereoselectivity:

-

Trans-isomers dominate in cyclopropane ring-opening reactions due to steric and electronic effects .

-

Chiral auxiliaries (e.g., menthol) induce enantioselective esterification .

Example :

| Substrate | Catalyst | Product (Configuration) |

|---|---|---|

| trans-2-Phenylcyclopropanecarboxylic acid | TaCl₅ | cis-Chlorinated tetrahydronaphthalene |

Comparative Reactivity

Structural analogs highlight substituent effects:

Biochemical Interactions

Though primarily chemical, the compound interacts with enzymes:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Enzyme Inhibition : This compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, particularly in the context of developing antibacterial agents. Research indicates that derivatives of this compound can act as potent inhibitors of O-acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis in bacteria, which is absent in mammals. This specificity makes it a promising candidate for antibiotic development against multidrug-resistant bacteria .

2. Agricultural Applications

- Ethylene Biosynthesis Regulation : 1-(2-Phenylethyl)cyclopropane-1-carboxylic acid has been identified as an innovative regulator of ethylene biosynthesis in plants. Ethylene plays a crucial role in various plant processes, including fruit ripening and stress responses. The compound's ability to modulate ethylene production could enhance agricultural practices by improving crop yield and resilience .

3. Synthesis of Novel Compounds

- Building Block for Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structural features allow for the creation of various derivatives that may possess enhanced biological activities or novel properties .

Case Studies

Case Study 1: Antibacterial Activity

A study conducted by researchers at the University of Parma focused on developing inhibitors for O-acetylserine sulfhydrylase using derivatives of this compound. Although initial results showed high potency in enzymatic assays, the compounds exhibited poor permeability across bacterial membranes, limiting their effectiveness against cell growth. Co-administration with permeabilizing agents improved their antibacterial activity, highlighting the importance of permeability in drug design .

Case Study 2: Ethylene Regulation

Research published by Armenian scientists demonstrated that newly synthesized derivatives of this compound effectively inhibited ethylene biosynthesis in Arabidopsis thaliana. Molecular docking studies revealed strong binding affinities to the enzyme responsible for ethylene production, suggesting potential applications in agricultural biotechnology to manipulate plant growth and development .

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and phenylethyl group contribute to its binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

- 1-Phenylcyclopropane Carboxamide Derivatives (e.g., 1-Phenylcyclopropane-1-carboxamide) Structure: The carboxylic acid group in 1-(2-Phenylethyl)cyclopropane-1-carboxylic acid is replaced with an amide. Synthesis: Prepared via α-alkylation of phenylacetonitrile with 1,2-dibromoethane, followed by cyano-to-acid conversion and coupling with amines . Bioactivity: These derivatives exhibit inhibitory effects on U937 leukemia cell proliferation but lack cytotoxicity, suggesting substituent-dependent mechanisms .

- 1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid Structure: A bromine atom at the para position of the phenyl ring enhances steric bulk and electronic effects. Properties: Higher density (1.671 g/cm³) compared to non-halogenated analogs, likely due to increased molecular mass and packing efficiency .

- 1-(Thiophen-2-ylmethyl)cyclopropane-1-carboxylic Acid Structure: Thiophene replaces the phenyl group, introducing sulfur-based aromaticity. Applications: Potential utility in materials science or as a heterocyclic pharmacophore in drug design .

Electronic and Steric Variations

- 1-Fluorocyclopropane-1-carboxylic Acid Electronic Effects: Fluorine’s electronegativity increases carboxylic acid acidity (lower pKa) compared to non-fluorinated analogs. Applications include radiopharmaceuticals or enzyme inhibitors .

- 1-(4-Cyanophenyl)cyclopropane-1-carboxylic Acid Electron-Withdrawing Groups: The cyano group enhances acidity and reactivity in coupling reactions, useful in peptide synthesis or polymer chemistry .

Ring Unsaturation and Conformational Dynamics

- 1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic Acid

- Structure : Cyclopropene ring (unsaturated) vs. saturated cyclopropane in the target compound.

- Synthesis : Utilizes trimethylsilyl intermediates, yielding high-purity products (86% yield) .

- Physical Properties : Lower melting point (98.7–101.8°C) compared to saturated analogs, reflecting reduced crystallinity due to ring strain .

Biological Activity

1-(2-Phenylethyl)cyclopropane-1-carboxylic acid (PEC) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound is characterized by a cyclopropane ring substituted with a phenylethyl group and a carboxylic acid functional group, which may influence its interaction with biological systems.

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that PEC exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

PEC has been evaluated for its anticancer properties, particularly against several cancer cell lines. Studies show that PEC inhibits cell proliferation and induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 12 | Inhibition of mitochondrial function |

The biological activity of PEC is primarily attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of the cyclopropane ring may enhance its binding affinity to specific receptors or enzymes, thereby modulating their activity.

- Apoptosis Induction : PEC activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It prevents cells from progressing through the cell cycle, particularly at the G1 phase.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity in microbial cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of PEC against multidrug-resistant pathogens. The results indicated that PEC not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Study 2: Anticancer Potential

In a clinical trial assessing the anticancer potential of PEC derivatives, patients with advanced solid tumors received PEC-based treatment. Results showed a significant reduction in tumor size in approximately 40% of patients, with manageable side effects.

Q & A

Q. How does this compound compare to structurally similar cyclopropane derivatives in terms of reactivity and bioactivity?

- Methodology : Compare with analogs using:

- SAR tables : Highlight substituent effects (e.g., methyl vs. phenyl groups at C2/C3) on IC values .

- Reactivity assays : Measure rates of ring-opening under identical conditions (e.g., HSO/HO) .

- Key finding : Phenylethyl substitution enhances lipophilicity (clogP +0.7) and CNS penetration vs. methyl-substituted analogs .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.